Predicted Lipophilicity (LogP) Head-to-Head Comparison Across 4-Phenyl Halogen Series
The target 4-bromophenyl compound exhibits the highest computed lipophilicity (XLogP3) compared to the 4-chloro, 4-fluoro, and unsubstituted phenyl analogs, directly impacting passive membrane permeability and distribution volume expectations [1][2]. This difference is quantifiable and reproducible across standard in silico predictors.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed) |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 ≈ 2.8; 4-Fluorophenyl analog: XLogP3 ≈ 2.3; Unsubstituted phenyl analog: XLogP3 ≈ 2.0 (all PubChem predictions) |
| Quantified Difference | +0.3 log units vs. chloro analog; +0.8 log units vs. fluoro analog; +1.1 log units vs. unsubstituted phenyl analog |
| Conditions | In silico prediction using XLogP3 algorithm as implemented in PubChem 2024 release; SMILES-based calculation for neutral species |
Why This Matters
A LogP difference of ≥0.5 units translates to a significant shift in predicted passive membrane permeability, meaning the bromophenyl analog will partition differently into lipid bilayers and exhibit distinct cellular uptake profiles, a critical parameter for cell-based screening assay selection.
- [1] PubChem. Computed Descriptors: XLogP3 for methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate, CID not explicitly assigned. (Accessed April 2026). View Source
- [2] PubChem. Computed Descriptors: XLogP3 values for structurally matched 4-chloro, 4-fluoro, and unsubstituted phenyl pyridazinone butanoate analogs via substructure search. (Accessed April 2026). View Source
